molecular formula C18H18N2O4 B13960520 N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide

N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide

Cat. No.: B13960520
M. Wt: 326.3 g/mol
InChI Key: QVEOKNXLLNDCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyaniline with methyl acetoacetate, followed by cyclization and acylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the production of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For instance, its potential antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. Similarly, its anti-inflammatory effects might involve the modulation of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-2-methyl-3-oxo-
  • 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-hydroxy-
  • 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-chloro-

Uniqueness

The uniqueness of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different physicochemical properties, reactivity, and biological effects, highlighting its importance in research and industry.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C18H18N2O4/c1-12-3-8-16-15(9-12)20(18(22)11-24-16)10-17(21)19-13-4-6-14(23-2)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,21)

InChI Key

QVEOKNXLLNDCNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=C(C=C3)OC

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.